Methyl 2,6-dihydroxybenzoate vs. Methyl Salicylate: Differentiated Fluorescence Emission Wavelengths
The photophysical properties of methyl 2,6-dihydroxybenzoate are clearly distinguishable from its mono-hydroxy analog, methyl salicylate. A direct comparative study identified distinct short and long wavelength emissions for each compound, attributed to differences in hydrogen-bonded species [1]. Methyl 2,6-dihydroxybenzoate emits at 387 nm (short wavelength) and 500 nm (long wavelength), which are red-shifted relative to methyl salicylate's emissions at 360 nm and 445 nm, respectively [1].
| Evidence Dimension | Fluorescence Emission Wavelengths (Short and Long) |
|---|---|
| Target Compound Data | Short: 387 nm; Long: 500 nm |
| Comparator Or Baseline | Methyl Salicylate: Short: 360 nm; Long: 445 nm |
| Quantified Difference | Short wavelength red-shift: 27 nm; Long wavelength red-shift: 55 nm |
| Conditions | Solution-phase fluorescence spectroscopy |
Why This Matters
This distinct spectral signature allows for unambiguous identification and differentiation in analytical applications, and it dictates the compound's utility as a fluorescent probe or in the study of excited-state intramolecular proton transfer (ESIPT), which is a property not shared with the comparator.
- [1] Journal of Luminescence, Volume 11, Issues 3–4, December 1975–February 1976, Pages 249-254. Multiple fluorescences III. Methyl 2,6-dihydroxybenzoate and methyl salicylate View Source
